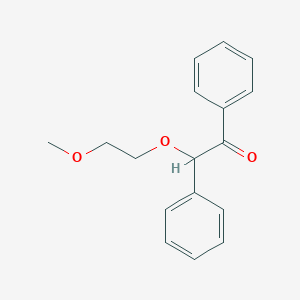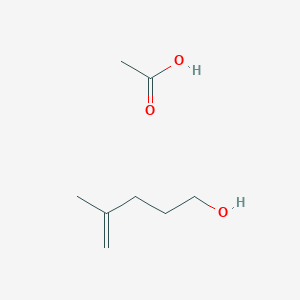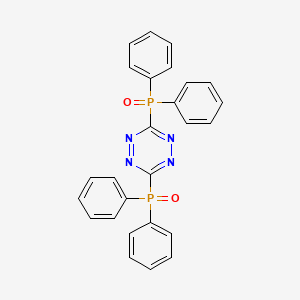
4-Phenylfuran-2,3-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Phenylfuran-2,3-dione is an organic compound belonging to the furan family, characterized by a furan ring substituted with a phenyl group at the 4-position and two carbonyl groups at the 2 and 3 positions
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 4-Phenylfuran-2,3-dione can be achieved through several methods. One common approach is the Paal-Knorr synthesis, which involves the acid-catalyzed cyclization of 1,4-dicarbonyl compounds . This method is highly efficient and widely used for the preparation of furans. Another method involves the cycloisomerization of conjugated allenones under mild conditions, often catalyzed by gold nanoparticles .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using the Paal-Knorr method due to its simplicity and high yield. The reaction is carried out in the presence of an acid catalyst, such as trifluoroacetic acid, and the resulting product is purified through distillation or recrystallization.
Análisis De Reacciones Químicas
Types of Reactions: 4-Phenylfuran-2,3-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form furanones and other oxygenated derivatives.
Reduction: Reduction reactions can convert the carbonyl groups to hydroxyl groups, forming diols.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Friedel-Crafts acylation and alkylation reactions are common, using reagents such as aluminum chloride and acetyl chloride.
Major Products:
Oxidation: Furanones and carboxylic acids.
Reduction: Diols and alcohols.
Substitution: Various substituted phenyl derivatives.
Aplicaciones Científicas De Investigación
4-Phenylfuran-2,3-dione has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of 4-Phenylfuran-2,3-dione involves its interaction with various molecular targets and pathways. In biological systems, it can inhibit enzymes such as cyclooxygenase (COX) and nitric oxide synthase (NOS), leading to reduced production of inflammatory mediators . The compound’s furan ring structure allows it to interact with nucleophilic sites in proteins and DNA, potentially disrupting cellular processes and leading to antimicrobial effects .
Comparación Con Compuestos Similares
4-Phenylfuran-2,3-dione can be compared with other furan derivatives, such as:
2,5-Dimethylfuran: Known for its use as a biofuel due to its high energy density.
Furfural: Widely used in the production of resins and as a solvent.
Benzofuran: Exhibits significant biological activity and is used in the synthesis of pharmaceuticals.
Uniqueness: this compound is unique due to its dual carbonyl functionality, which imparts distinct reactivity and potential for diverse chemical transformations. Its phenyl substitution also enhances its stability and allows for further functionalization, making it a versatile compound in synthetic chemistry and drug development.
Propiedades
Número CAS |
57711-26-9 |
|---|---|
Fórmula molecular |
C10H6O3 |
Peso molecular |
174.15 g/mol |
Nombre IUPAC |
4-phenylfuran-2,3-dione |
InChI |
InChI=1S/C10H6O3/c11-9-8(6-13-10(9)12)7-4-2-1-3-5-7/h1-6H |
Clave InChI |
ZCRFUIKPDBKTPJ-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C2=COC(=O)C2=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![9H-Carbazol-3-amine, N-[(4-bromophenyl)methylene]-](/img/structure/B14610780.png)





![2-Chloro-N-[(3-chlorophenyl)carbamoyl]acetamide](/img/structure/B14610812.png)

![1-[(2-Fluorophenyl)methoxy]-2-(methoxymethyl)pentan-2-ol](/img/structure/B14610828.png)



![3-(Pyridin-2-yl)[1,2,4]triazino[5,6-c]quinoline](/img/structure/B14610869.png)
